molecular formula C12H18Cl2N2 B3213239 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 111453-54-4

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B3213239
CAS No.: 111453-54-4
M. Wt: 261.19
InChI Key: LQADNDJRIUBIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2,5-diazabicyclo[221]heptane dihydrochloride is a bicyclic compound with a unique structure that includes a benzyl group and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method involves the use of a diazabicycloheptane derivative, which undergoes a substitution reaction with benzylamine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: A similar compound with bromide instead of chloride.

    2,5-Diazabicyclo[2.2.1]heptane: A related compound without the benzyl group.

    tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: Another bicyclic compound with different substituents.

Uniqueness

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its specific structure, which includes a benzyl group and two nitrogen atoms in a bicyclic arrangement. This structure imparts distinctive chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADNDJRIUBIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 2
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.